molecular formula C19H19N3O3S B12223907 Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B12223907
M. Wt: 369.4 g/mol
InChI Key: BYQPHTWWHIKMIX-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Biological Activity

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrimidine core, a sulfanyl group, and an ethyl ester, enhancing its chemical reactivity and biological potential.

The molecular formula of this compound is C16H18N3O2S, with a molecular weight of 314.4 g/mol. The presence of various functional groups contributes to its biological activity by influencing pharmacokinetic properties and target interactions.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly in oncology and infectious diseases. This compound has shown promising results in the following areas:

1. Anticancer Activity

  • Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit kinases and other target proteins involved in cell proliferation and survival. This compound may exhibit similar properties by disrupting signaling pathways critical for cancer cell survival and growth .

2. Enzyme Inhibition

  • The compound has potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to inhibit specific enzymes related to disease pathways, including those involved in inflammatory responses and metabolic processes .

3. Antiviral Properties

  • Certain derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antiviral activities. The structural features of this compound may enhance its efficacy against viral infections by targeting viral replication mechanisms .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the introduction of various substituents that can enhance biological activity.

Notable Synthetic Routes

Synthetic Method Description
Multi-step Organic ReactionsInvolves the use of β-dicarbonyls and β-enaminones for constructing the pyrazolo[1,5-a]pyrimidine core.
Functionalization TechniquesModifications at different positions on the pyrazolo ring can lead to enhanced biological profiles.

Case Studies

Several studies have investigated the biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:

Study 1: Anticancer Activity
A study published in MDPI demonstrated that specific pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines by inhibiting key kinases involved in cell cycle regulation .

Study 2: Enzyme Inhibition
Research highlighted in RSC Publishing showed that certain pyrazolo derivatives could effectively inhibit enzymes associated with inflammatory diseases, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(24)10-15(23)12-26-17-9-13(2)21-19-16(11-20-22(17)19)14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3

InChI Key

BYQPHTWWHIKMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Origin of Product

United States

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